molecular formula C9H12FN B1396870 3-Fluoro-4-(propan-2-yl)aniline CAS No. 1369809-48-2

3-Fluoro-4-(propan-2-yl)aniline

Cat. No.: B1396870
CAS No.: 1369809-48-2
M. Wt: 153.2 g/mol
InChI Key: GPKLGLANZUPGLT-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(propan-2-yl)aniline” is an organic compound with the molecular formula C9H12FN . It is also known as 4-fluoro-N-isopropylaniline . The compound has a molecular weight of 153.2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a fluoro group (F) and an isopropyl group (CH(CH3)2) attached to it . The compound has a predicted density of 1.049±0.06 g/cm3 .


Physical and Chemical Properties Analysis

“this compound” has a predicted density of 1.049±0.06 g/cm3 and a predicted boiling point of 223.8±20.0 °C . The compound is likely to be a liquid at room temperature .

Scientific Research Applications

Docking and QSAR Studies

3-Fluoro-4-(propan-2-yl)aniline derivatives have been explored in docking and quantitative structure–activity relationship (QSAR) studies, particularly as c-Met kinase inhibitors. This research involves analyzing molecular features that contribute to high inhibitory activity and predicting biological activities using models that incorporate various molecular descriptors (Caballero et al., 2011).

Aniline Sensing

In the context of fluorescence studies, certain thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated potential in aniline sensing. These studies involve evaluating fluorescence quenching by aniline and are crucial for understanding the internal mechanisms of novel fluorophores, potentially leading to future detection methods (Naik et al., 2018).

Antimicrobial Activity

Research on this compound derivatives has also been conducted in the area of antimicrobial activity. Compounds synthesized using substituted aniline have shown varying degrees of antibacterial efficacy, highlighting their potential in pharmaceutical applications (Mistry et al., 2016).

Synthesis of Quinolones

The compound has been used in the synthesis of 3-fluoro-2-quinolones, demonstrating its utility in organic chemistry for creating complex molecular structures. This research has implications for the development of various pharmaceutical agents (Mävers & Schlosser, 1996).

Nonlinear Optical Investigations

Investigations into the linear and nonlinear optical properties of fluoro-substituted anilines, like this compound, reveal their potential applications in optical devices and materials. Such studies include examining their electronic properties and responses to light, which are vital in the field of materials science (George et al., 2021).

Spectroscopic Properties Analysis

The compound's structural and spectroscopic properties have been the focus of computational analysis. Quantum calculations and spectroscopic estimations, such as IR, UV-Visible, and NMR, help understand its characteristics and potential applications in various fields (Aziz et al., 2018).

Development of Antimicrobial Agents

The compound has been utilized in synthesizing molecules with potential antimicrobial activities. This research is crucial for developing new therapeutic agents, particularly in the fight against resistant bacterial strains (Yolal et al., 2012).

Safety and Hazards

While specific safety data for “3-Fluoro-4-(propan-2-yl)aniline” is not available, similar compounds are generally considered hazardous. They may be harmful if swallowed and can cause severe skin burns and eye damage . They may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

3-Fluoro-4-(propan-2-yl)aniline is primarily used as an intermediate in organic synthesis . It doesn’t have a specific biological target but is used to build more complex molecules that may interact with various biological targets.

Mode of Action

As an intermediate in organic synthesis, the mode of action of this compound is dependent on the final compound it is used to synthesize. It can participate in various chemical reactions, such as Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(propan-2-yl)aniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes often involves hydroxylation or other oxidative processes, leading to the formation of more polar metabolites that can be easily excreted from the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain signaling pathways by binding to specific receptors or enzymes, thereby affecting downstream processes such as cell proliferation, differentiation, and apoptosis . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various mRNAs and proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and either inhibit or activate their functions. For instance, it may inhibit the activity of certain enzymes by competing with their natural substrates for binding sites, thereby reducing the rate of the enzymatic reaction . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative agents . In vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as changes in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or no observable effects on the animals. At higher doses, it can cause significant changes in physiological and biochemical parameters, such as alterations in liver and kidney function, changes in blood cell counts, and the induction of oxidative stress . Toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed at very high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites that are more polar and can be easily excreted from the body . These metabolic reactions often involve the addition of hydroxyl groups to the aromatic ring or the isopropyl group, resulting in the formation of more hydrophilic compounds . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to various intracellular proteins, such as enzymes and receptors, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, by binding to targeting signals on its surface . These interactions can affect its activity and function within the cells, leading to changes in cellular processes such as gene expression, protein synthesis, and energy metabolism .

Properties

IUPAC Name

3-fluoro-4-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKLGLANZUPGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369809-48-2
Record name 3-fluoro-4-(propan-2-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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